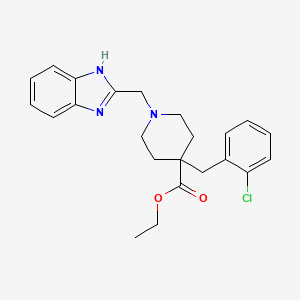
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EBCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in animal studies. However, one limitation of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate research, including investigating its potential therapeutic applications in other diseases, optimizing its synthesis method to increase its availability and reduce its cost, and studying its pharmacokinetics and pharmacodynamics in animal models. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate could also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with benzimidazole in the presence of potassium carbonate to form 1-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzene. This intermediate product is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of N,N-dimethylformamide to form ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-29-22(28)23(15-17-7-3-4-8-18(17)24)11-13-27(14-12-23)16-21-25-19-9-5-6-10-20(19)26-21/h3-10H,2,11-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCMFDYMHOGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)



![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
